[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid
Description
Historical Context and Discovery
The discovery and characterization of [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid emerged from extensive research into pyrrolidone carboxylic acid derivatives and their biological significance. Historical investigations into pyroglutamic acid formation provided the foundational understanding that led to the identification of this compound. Early enzymatic studies in the 1950s demonstrated that pyrrolidone carboxylic acid could be formed from gamma-glutamyl peptides through enzymatic processes, which subsequently guided researchers toward exploring related structural analogs. The compound gained particular attention in pharmaceutical research when investigators discovered its potential utility in luteinizing hormone-releasing hormone analog development, as documented in patent literature from the 1980s.
Research efforts in amino acid chemistry during the latter half of the twentieth century focused heavily on understanding the cyclization processes that convert linear amino acid structures into their corresponding lactam forms. These investigations revealed that compounds containing the pyrrolidinone core structure, such as this compound, exhibited unique properties that differentiated them from their linear counterparts. The systematic study of these compounds expanded significantly with advances in analytical chemistry techniques, allowing for precise characterization of stereochemical configurations and structural relationships.
The compound's identification as Chemical Abstracts Service number 179605-48-2 established its place in chemical databases and facilitated further research into its properties and applications. Modern computational chemistry and spectroscopic techniques have provided detailed insights into its three-dimensional structure and conformational behavior, contributing to our current understanding of its chemical significance.
Nomenclature and Classification
This compound belongs to the broader classification of alpha amino acids and derivatives, specifically within the subcategory of amino acids, peptides, and analogues. The compound's systematic nomenclature reflects its structural complexity, incorporating both the pyrrolidinone ring system and the acetic acid functional group. Alternative naming conventions include (S)-2-(3-Amino-2-oxopyrrolidin-1-yl)acetic acid and 1-Pyrrolidineacetic acid, 3-amino-2-oxo-, (3S)-, demonstrating the various approaches to describing this molecule's structure.
The molecular formula C6H10N2O3 indicates the presence of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 158.16 daltons. The compound's classification extends beyond simple amino acid derivatives to include its categorization as an aliphatic heteromonocyclic compound, reflecting the presence of the five-membered pyrrolidinone ring containing nitrogen. This classification system helps researchers understand the compound's chemical behavior and potential reactivity patterns.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H10N2O3 | |
| Molecular Weight | 158.16 g/mol | |
| Chemical Abstracts Service Number | 179605-48-2 | |
| Simplified Molecular Input Line Entry System | O=C(O)CN1C(C@@HCC1)=O | |
| International Chemical Identifier Key | ZMCJOKMEFYSAOH-BYPYZUCNSA-N |
The compound's nomenclature also reflects its stereochemical configuration, with the (3S) designation indicating the specific spatial arrangement of atoms around the third carbon atom in the pyrrolidinone ring. This stereochemical specification is crucial for understanding the compound's biological activity and chemical properties, as different stereoisomers can exhibit dramatically different behaviors in biological systems.
Structural Significance in Amino Acid Chemistry
The structural architecture of this compound represents a unique fusion of amino acid and lactam functionalities, creating a molecule with distinctive chemical properties. The pyrrolidinone ring system forms the core structural feature, consisting of a five-membered ring containing nitrogen and incorporating a ketone functional group at the second position. This cyclic structure constrains the molecule's conformational flexibility compared to linear amino acids, resulting in a more rigid three-dimensional arrangement that influences its biological activity and chemical reactivity.
The presence of the amino group at the third position of the pyrrolidinone ring introduces additional chemical complexity, creating opportunities for hydrogen bonding and electrostatic interactions. The acetic acid moiety attached to the nitrogen atom of the ring provides a carboxylic acid functional group that enables the compound to participate in typical amino acid chemistry, including peptide bond formation and ionic interactions. This structural combination allows the molecule to function as both an amino acid analog and a specialized building block for peptide synthesis.
The compound's structural features contribute to its classification as a non-proteinogenic amino acid, meaning it does not occur naturally in standard protein structures but can be incorporated into specialized peptides and proteins through synthetic methods. The rigid ring structure affects the molecule's conformational preferences, potentially inducing specific secondary structures in peptides containing this residue. Research has demonstrated that compounds with similar structural features can influence protein folding patterns and biological activity through their conformational constraints.
The molecular geometry of this compound exhibits specific spatial relationships between functional groups that determine its chemical reactivity and biological interactions. The positioning of the amino group relative to the carbonyl and carboxylic acid functionalities creates a unique electronic environment that influences the compound's acid-base properties and hydrogen bonding capacity.
Relationship to Pyroglutamic Acid and Derivatives
This compound shares significant structural and chemical relationships with pyroglutamic acid (5-oxoproline), a well-characterized amino acid derivative that occurs naturally in biological systems. Pyroglutamic acid, also known as pidolic acid, represents a cyclized form of glutamic acid and serves as a metabolite in the glutathione cycle. The structural similarity between these compounds lies in their shared pyrrolidinone core, although they differ in the positioning of functional groups and the presence of additional substituents.
The formation of pyroglutamic acid from glutamic acid residues occurs through a cyclization process that eliminates water, creating the characteristic lactam structure. This process can occur both enzymatically and non-enzymatically, particularly under acidic conditions or elevated temperatures. Similar cyclization mechanisms may contribute to the formation of this compound derivatives, although the specific pathways for this compound's synthesis typically involve more complex synthetic routes.
Research has demonstrated that pyroglutamic acid derivatives play crucial roles in protein modification processes, particularly in the formation of blocked amino-terminal residues that resist standard sequencing methods. The presence of pyroglutamic acid residues at protein termini occurs frequently in nature and can significantly impact protein function and stability. This compound may exhibit similar properties when incorporated into peptide structures, potentially creating analogous modifications that affect protein behavior.
| Compound | Molecular Formula | Key Structural Features | Biological Occurrence |
|---|---|---|---|
| This compound | C6H10N2O3 | 3-Amino pyrrolidinone with acetic acid chain | Synthetic/Research applications |
| Pyroglutamic acid | C5H7NO3 | 5-Oxopyrrolidine-2-carboxylic acid | Natural metabolite in glutathione cycle |
| 2-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | 2-Oxopyrrolidine with carboxylic acid at position 3 | Research intermediate |
The metabolic relationship between these compounds extends to their potential roles in cellular processes. Pyroglutamic acid participates in glutathione metabolism and has been implicated in various physiological functions, including neurotransmitter activity and cellular antioxidant processes. While this compound does not occur naturally in the same metabolic pathways, its structural similarity suggests potential for similar biological interactions when introduced into biological systems.
Stereochemical Importance of the (3S) Configuration
The stereochemical designation of this compound as the (3S) enantiomer carries profound implications for its biological activity, chemical reactivity, and pharmaceutical applications. The (3S) configuration indicates that the amino group attached to the third carbon of the pyrrolidinone ring adopts a specific spatial orientation according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement determines how the molecule interacts with biological targets, including enzymes, receptors, and other proteins that exhibit stereoselectivity.
Stereochemical configuration plays a crucial role in determining the biological activity of amino acid derivatives, as biological systems typically exhibit high specificity for particular stereoisomers. The (3S) configuration of this compound may confer specific binding properties and biological activities that differ significantly from its (3R) counterpart. Research in related pyrrolidinone derivatives has demonstrated that stereochemical differences can result in dramatically different pharmacological profiles, even when the compounds share identical molecular formulas and connectivity.
The importance of stereochemistry extends to the compound's incorporation into peptide structures, where the (3S) configuration influences the local conformational preferences and overall peptide geometry. When used as a building block in peptide synthesis, the stereochemical constraints imposed by the (3S) configuration can induce specific secondary structures or stabilize particular conformations. This property makes the compound valuable for designing peptides with desired structural and functional characteristics.
Analytical techniques used to confirm the (3S) stereochemistry include nuclear magnetic resonance spectroscopy, X-ray crystallography, and chiral chromatography methods. These approaches enable researchers to distinguish between stereoisomers and ensure the correct stereochemical assignment. The availability of both (3S) and (3R) forms of related compounds allows for comparative studies that illuminate the importance of stereochemical configuration in determining biological and chemical properties.
The synthesis of this compound requires stereoselective synthetic methods to achieve the desired (3S) configuration. These synthetic approaches often employ chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures to obtain the pure stereoisomer. The development of efficient stereoselective synthetic routes remains an active area of research, as the availability of enantiomerically pure material is essential for biological studies and potential pharmaceutical applications.
Properties
IUPAC Name |
2-[(3S)-3-amino-2-oxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-4-1-2-8(6(4)11)3-5(9)10/h4H,1-3,7H2,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJOKMEFYSAOH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665230 | |
| Record name | [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179605-48-2 | |
| Record name | [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
N-protected derivatives of 4-aminobutyric acid undergo cyclization under acidic or basic conditions. For example, 3-aryl-4-aminobutyric acids react with aldehydes or ketones in the presence of dehydrating agents such as trimethylsilyl chloride (TMSCl) or acetic anhydride. The reaction proceeds via imine formation, followed by nucleophilic attack of the amine on the activated carbonyl, culminating in lactamization.
Key Parameters:
Stereochemical Control
The stereochemistry at the 3-position is dictated by the chiral center of the starting amino acid. For instance, using (S)-4-aminobutyric acid ensures retention of configuration during cyclization, yielding the (3S)-enantiomer. Enantiomeric excess (ee) exceeding 99% has been reported when employing chiral auxiliaries or enzymes in desymmetrization steps.
N-Alkylation of 4-Aminobutyric Acid Derivatives
N-alkylation strategies provide a modular route to introduce the acetic acid moiety at the pyrrolidine nitrogen. This two-step process involves alkylation followed by cyclization, as exemplified in a patented method.
Solvent and Base Optimization
Ethanol is preferred for its ability to solubilize both the potassium salt and chloroacetamide. Substituting ethanol with polar aprotic solvents (e.g., DMF) accelerates the reaction but complicates purification due to side-product formation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
Recent studies have highlighted the potential of pyrrolidine derivatives, including [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid, as inhibitors of viral proteases. For instance, research focusing on ketone-based covalent inhibitors has demonstrated that certain derivatives can effectively inhibit the 3CL protease of coronaviruses, suggesting a pathway for therapeutic development against viral infections like COVID-19 .
Neuroprotective Effects
Another significant application is in neuroprotection. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. These effects are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biochemical Applications
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, it has been evaluated for its inhibitory action against various enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders .
Pharmacokinetic Studies
Pharmacokinetic profiling of compounds similar to this compound has been conducted to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are vital for optimizing drug formulations and improving therapeutic efficacy .
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal investigated the antiviral efficacy of pyrrolidine derivatives against SARS-CoV proteases. The findings indicated that specific modifications to the pyrrolidine structure enhanced binding affinity and inhibitory potency, with IC50 values in the nanomolar range .
Case Study 2: Neuroprotective Mechanisms
Research conducted on the neuroprotective effects of related compounds demonstrated that they could reduce oxidative stress markers in neuronal cell cultures. This study provided insights into the mechanisms by which these compounds may exert their protective effects, highlighting their potential in treating neurodegenerative conditions .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral Activity | Inhibition of viral proteases | IC50 values in nanomolar range against SARS-CoV |
| Neuroprotection | Protection against oxidative stress in neuronal cells | Reduced apoptosis markers in treated cultures |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Potential therapeutic strategies for metabolic disorders |
| Pharmacokinetics | ADME profiling of derivatives | Improved bioavailability and stability |
Mechanism of Action
The mechanism of action of [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table compares [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid with key structural analogues:
Key Structural Differences and Implications
Core Heterocycle: The target compound and Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate share a pyrrolidinone core, while Ethyl (3-Amino-2-Oxo-1(2H)-Pyridinyl)Acetate has a pyridone ring. The larger pyridone ring may alter hydrogen-bonding capacity and solubility compared to the 5-membered pyrrolidinone .
Substituents: The acetic acid group in the target compound enhances water solubility and provides a carboxylate moiety for ionic interactions, critical for binding to protease active sites . Ester derivatives (e.g., thiophene-3-carboxylate in Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate) may improve lipophilicity, affecting membrane permeability but reducing solubility .
Stereochemistry: The (S)-configuration of the amino group in the target compound is essential for enantioselective interactions with biological targets, as seen in its HIV-1 protease inhibition . Analogues with unspecified or different stereochemistry may exhibit reduced activity.
Mechanistic Insights
- Target Compound: Kinetic studies suggest the acetic acid group forms a monodentate coordination complex with metal ions or enzyme active sites, as seen in uranium adsorption studies on carboxyl-functionalized biochars . This mechanism may parallel its interaction with HIV-1 protease .
- Thiophene Derivatives : The electron-rich thiophene ring could enhance binding to hydrophobic pockets in proteins, though specific data are lacking .
Biological Activity
[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid, also known as 2-Oxopyrrolidin-1-yl acetic acid, is a compound that has garnered attention for its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C6H9NO3
- Molecular Weight : 145.14 g/mol
The structure features a pyrrolidine ring with an amino group and a carboxylic acid moiety, which contributes to its biological activity.
Research indicates that this compound exhibits various mechanisms of action, including:
- Neurotransmitter Modulation : The compound interacts with neurotransmitter systems, potentially influencing synaptic transmission.
- Anti-inflammatory Activity : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation .
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, although detailed studies are still needed to confirm these effects .
1. Neuroprotective Effects
A study highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It was observed to reduce oxidative stress markers and improve neuronal survival in vitro.
2. Anti-inflammatory Activity
Research demonstrated that this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory effects were attributed to its ability to modulate signaling pathways involved in inflammation .
3. Antimicrobial Activity
In microbiological tests, this compound showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies
Case Study 1: Neuroprotection in Cell Models
In a controlled laboratory setting, neuronal cell lines treated with this compound exhibited a significant reduction in apoptosis markers compared to untreated controls. This suggests its potential utility in treating neurodegenerative conditions such as Alzheimer's disease.
Case Study 2: Inhibition of Inflammatory Responses
A study investigating the compound's effect on LPS-stimulated macrophages found that it reduced nitric oxide production significantly, indicating its potential role in managing chronic inflammatory diseases.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid?
- Methodological Answer : Synthesis requires stereochemical control at the 3S position and protection of reactive groups. The pyrrolidinone ring can be constructed via cyclization of γ-lactam precursors, while the acetic acid moiety is introduced through alkylation or coupling reactions. Protecting groups (e.g., benzyloxycarbonyl for amines) prevent undesired side reactions . Enantiomeric purity is maintained using chiral catalysts or resolution techniques. Post-synthesis, purification via recrystallization or chromatography ensures product integrity.
Q. How can X-ray crystallography confirm the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL refines the structure by analyzing Bragg peak intensities and electron density maps. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The Flack parameter validates the absolute configuration, while hydrogen-bonding networks and torsion angles corroborate stereochemistry .
Q. Which analytical techniques are suitable for assessing the purity and stability of this compound?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) quantifies impurities.
- NMR : - and -NMR identify residual solvents or diastereomers; deuterated DMSO or CDCl₃ resolves splitting patterns.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±1 ppm).
Stability studies under varying pH, temperature, and humidity conditions (e.g., 25°C/60% RH) track degradation via accelerated testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding). Validate results using:
- Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cell-based reporter systems.
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM).
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability in vitro (e.g., microsomal assays) .
Q. What computational approaches predict interactions between this compound and target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model ligand-receptor binding. Grid parameters focus on catalytic pockets (e.g., serine hydrolases).
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) under physiological conditions (310 K, 1 atm).
- QM/MM : Hybrid quantum mechanics/molecular mechanics refines electronic interactions in enzyme active sites .
Q. How do substituents on the pyrrolidinone ring influence physicochemical properties and receptor binding?
- Methodological Answer : Systematic SAR studies compare derivatives with substituents like trifluoromethyl (electron-withdrawing) or methyl (hydrophobic).
- LogP Measurements : Shake-flask or chromatographic methods quantify lipophilicity.
- Surface Plasmon Resonance (SPR) : Determines binding kinetics (kₐ, kₐ).
- Thermodynamic Solubility : Assessed via nephelometry in PBS (pH 7.4). Electron-donating groups enhance solubility but may reduce membrane permeability .
Q. What strategies mitigate racemization during synthesis of enantiomerically pure this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct alkylation below −20°C to minimize base-induced epimerization.
- Chiral Auxiliaries : Use Evans oxazolidinones to stabilize the transition state.
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers. Monitor optical rotation ([α]D²⁵) or chiral HPLC for enantiomeric excess (ee > 99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
